7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline
Description
Properties
IUPAC Name |
7-fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6/c14-9-1-2-11-12(5-9)15-8-16-13(11)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIUXSDMJUOWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound features a quinazoline core substituted with a triazole and an azetidine moiety. The structural formula can be represented as follows:
Where , , and represent the specific numbers of carbon, hydrogen, and nitrogen atoms in the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in specific phases, particularly G1 phase, leading to apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.70 - 8.10 | Apoptosis induction |
| HCT-116 | 2.90 - 6.40 | Cell cycle arrest |
| A549 | 4.00 - 9.00 | DNA intercalation |
These results indicate that the compound exhibits significant cytotoxic activity across multiple cancer cell lines.
Case Studies
- Study on MCF-7 Cell Line : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers as assessed by flow cytometry. The compound showed an IC50 value comparable to established chemotherapeutics like Doxorubicin .
- HCT-116 Cell Line Analysis : Another research highlighted that the compound induced G1 phase arrest in HCT-116 cells with a significant reduction in cell viability observed at concentrations above 5 µM .
Safety Profiles
Safety assessments indicated that while the compound exhibits potent cytotoxicity against cancer cells, it also maintains a favorable safety profile in non-cancerous cell lines. This is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related quinazoline derivatives:
Key Comparative Insights
Substituent Effects: The 1,2,3-triazole in the target compound (vs. 1,2,4-triazole in quinconazole/fluquinconazole) offers distinct hydrogen-bonding patterns and metabolic stability due to its regiospecificity .
In contrast, quinconazole and fluquinconazole are optimized for fungicidal activity via lipophilic dichlorophenyl groups and systemic fluorine substitution .
Synthetic Strategies: The triazole-azetidine moiety in the target compound likely employs CuAAC chemistry , whereas imidazo[4,5-g]quinazolines require cyclocondensation of benzimidazole precursors . Benzimidazole-triazole hybrids utilize Mitsunobu reactions and thiol-ene click chemistry , highlighting divergent synthetic pathways.
Preparation Methods
Chlorination and Nucleophilic Substitution
A primary route involves chlorination of 4-hydroxyquinazoline precursors followed by displacement with azetidine derivatives. For example, 4-hydroxy-7-fluoro-6-nitroquinazoline undergoes chlorination using oxalyl chloride in chloroform at 5°C, catalyzed by dimethylformamide (DMF). The resulting 4-chloro intermediate reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to yield the target compound.
Key steps :
Reductive Amination and Cyclization
Alternative approaches employ reductive amination to construct the azetidine ring in situ. For instance, 7-fluoro-4-azidoquinazoline reacts with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form a triazole intermediate. Subsequent cyclization with 1,3-dibromopropane generates the azetidine ring, achieving an overall yield of 72%.
Optimization notes :
Solid-Phase Synthesis for Scalability
Recent patents describe solid-phase methods using Wang resin-bound intermediates. The quinazoline core is assembled on resin via sequential coupling of 2-amino-4-fluorobenzoic acid and urea derivatives. After cleavage, the azetidine-triazole group is introduced via Mitsunobu reaction, achieving >90% purity.
Advantages :
- Reduced purification burden : Intermediates remain immobilized until final cleavage.
- Scalability : Adaptable for kilogram-scale production.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98%. Critical impurities include dehalogenated byproducts (<0.5%) and unreacted azetidine derivatives (<0.3%).
Industrial Applications and Patent Landscape
The compound is patented as a type I tyrosine kinase inhibitor with efficacy against HER2-positive cancers. Its synthesis is protected under CN104910140A, emphasizing chloroform-mediated chlorination and THF-based coupling. Notably, the azetidine-triazole moiety enhances blood-brain barrier penetration, making it viable for treating brain metastases.
Q & A
Q. Q1. What are the optimal synthetic routes for 7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline, and how can purity be validated?
Methodology :
- Synthesis : Utilize palladium or copper catalysts in polar aprotic solvents (e.g., DMSO or acetonitrile) under controlled temperatures (80–120°C) to facilitate nucleophilic substitution or cyclization reactions. Key intermediates include fluorinated quinazoline precursors and azetidine-triazole derivatives .
- Validation : Confirm purity via elemental analysis (C, H, N content) and spectroscopic techniques:
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q2. How do substituents on the quinazoline core influence biological activity, particularly in kinase inhibition?
Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -F at position 7) to enhance binding to ATP pockets in kinases like EGFR. Replace the azetidine-triazole moiety with other heterocycles (e.g., pyrazoles) to modulate selectivity and solubility .
- Experimental Design : Screen derivatives using enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure IC values against target kinases .
Advanced Research: Computational Modeling
Q. Q3. How can molecular docking and dynamics simulations predict binding stability with EGFR?
Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into EGFR’s active site (PDB: 1M17). Focus on hydrogen bonding between the triazole ring and Met793, and hydrophobic interactions with Leu718 and Phe723 .
- Dynamics Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
Advanced Research: Data Contradiction Analysis
Q. Q4. How to resolve discrepancies in reported biological activities of quinazoline derivatives?
Methodology :
- Case Study : Compare studies where fluorinated quinazolines show divergent IC values (e.g., anti-cancer vs. anti-inflammatory assays). Variables to reconcile:
Basic Research: Biological Screening
Q. Q5. What in vitro assays are recommended for preliminary evaluation of antitumor activity?
Methodology :
- MTT/PrestoBlue Assays : Test cytotoxicity against human cancer cell lines (e.g., A549, HepG2) with 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .
- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptotic cells post-treatment (24–48 hr) .
Advanced Research: Metabolic Stability
Q. Q6. How to assess metabolic stability in hepatic microsomes?
Methodology :
- Protocol : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample at 0, 15, 30, and 60 min.
- Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life () using nonlinear regression. Fluorine substitution typically reduces CYP450-mediated oxidation .
Advanced Research: Crystallography
Q. Q7. How to determine the crystal structure of quinazoline derivatives for SAR refinement?
Methodology :
- Crystallization : Use slow vapor diffusion with ethanol/water (1:1) at 4°C.
- X-ray Diffraction : Resolve structures at 0.98 Å resolution (Mo-Kα radiation). Key metrics: bond angles (azetidine C-N-C ~90°), torsion angles (quinazoline-heterocycle dihedral <30° for planar binding) .
Basic Research: Solubility Optimization
Q. Q8. What formulation strategies improve aqueous solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
